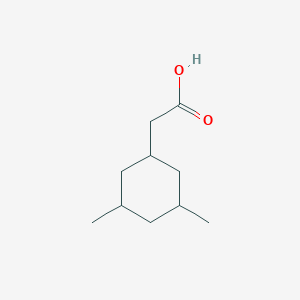
2-(3,5-dimethylcyclohexyl)acetic acid
Cat. No. B8685642
M. Wt: 170.25 g/mol
InChI Key: SAPDLXARPDCUQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04457862
Procedure details


44.7 g of ethyl 3,5-dimethyl-cyclohexylacetate are treated with 300 ml of methanol and 15 g of potassium hydroxide, dissolved in 140 ml of water, and saponified by heating to reflux temperature for 3 hours. The working-up yields 35.6 g of a solid crude product which is used directly. A sample is distilled for the purpose of analysis.
Name
ethyl 3,5-dimethyl-cyclohexylacetate
Quantity
44.7 g
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[CH3:1][CH:2]1[CH2:7][CH:6]([CH3:8])[CH2:5][CH:4]([CH2:9][C:10]([O:12]CC)=[O:11])[CH2:3]1.CO.[OH-].[K+]>O>[CH3:1][CH:2]1[CH2:7][CH:6]([CH3:8])[CH2:5][CH:4]([CH2:9][C:10]([OH:12])=[O:11])[CH2:3]1 |f:2.3|
|
Inputs


Step One
|
Name
|
ethyl 3,5-dimethyl-cyclohexylacetate
|
|
Quantity
|
44.7 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1CC(CC(C1)C)CC(=O)OCC
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
15 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
Step Two
|
Name
|
|
|
Quantity
|
140 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
saponified by heating
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux temperature for 3 hours
|
|
Duration
|
3 h
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1CC(CC(C1)C)CC(=O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 35.6 g | |
| YIELD: CALCULATEDPERCENTYIELD | 92.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

